Piperaquine

描述

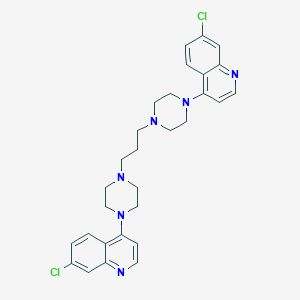

Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme as a replacement for chloroquine . This compound is a bisquinoline compound that disrupts the detoxification of host heme, thereby killing the malaria parasite .

准备方法

Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

Piperaquine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly involving its chloro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of this compound .

科学研究应用

Antimalarial Activity

Piperaquine was originally developed in the 1960s and has been utilized as a monotherapy in China until the emergence of resistance led to its decline. Currently, it is predominantly used in combination with dihydroartemisinin (DHA), forming a part of the artemisinin-based combination therapy (ACT) widely employed for treating uncomplicated Plasmodium falciparum malaria.

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various settings:

- Monotherapy Studies : Research indicates that this compound demonstrates significant antimalarial activity when administered as a single agent. A study using an induced blood stage malaria model showed that higher doses (960 mg) resulted in faster parasite clearance compared to lower doses (640 mg and 480 mg) . The parasite reduction ratio (PRR) was markedly higher at 2951 for the 960 mg cohort, demonstrating its potential as a standalone treatment option under specific conditions.

- Combination Therapy : this compound's efficacy is further enhanced when combined with DHA. In a clinical trial conducted in Vietnam, patients treated with dihydroartemisinin/piperaquine (DHA/PPQ) exhibited lower rates of parasitemia at Day 3 compared to those receiving other treatments . The combination therapy not only improves clearance rates but also helps mitigate the risk of developing resistance.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is complex and varies significantly among different populations, including children and pregnant women. Key findings include:

- Absorption and Bioavailability : this compound's absorption is influenced by food intake, necessitating careful consideration during dosing. Studies have shown that food can enhance its bioavailability, which is crucial for optimizing therapeutic outcomes .

- Safety Concerns : While generally well-tolerated, there are concerns regarding QT prolongation at high plasma levels. Monitoring and dose adjustments may be necessary to mitigate this risk, particularly in vulnerable populations such as pregnant women .

Ongoing Research and Future Directions

Research continues to explore new formulations and combinations involving this compound:

- New Combinations : this compound is currently being investigated in combination with novel antimalarial candidates such as OZ439 and KAE609, aiming to enhance efficacy and reduce resistance development .

- Resistance Studies : Understanding the mechanisms behind this compound resistance is critical for future applications. Recent studies have focused on genetic markers associated with treatment failure, providing insights into how resistance develops and how it can be countered .

Table: Summary of Clinical Trials Involving this compound

作用机制

Piperaquine exerts its effects by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme into hemozoin . This disruption leads to the accumulation of toxic heme, which kills the parasite. The exact molecular targets and pathways involved are similar to those of chloroquine .

相似化合物的比较

Piperaquine is often compared with other antimalarial drugs such as chloroquine, artemether-lumefantrine, and artesunate-amodiaquine. While all these compounds are effective against malaria, this compound is unique due to its long half-life and slow absorption, making it a suitable partner drug in combination therapies . Similar compounds include:

Chloroquine: Structurally similar but less effective due to widespread resistance.

Artemether-lumefantrine: Another combination therapy with a different mechanism of action.

Artesunate-amodiaquine: Used in areas with high resistance to other drugs.

This compound’s unique properties make it a valuable component in the fight against malaria, particularly in combination therapies .

生物活性

Piperaquine (PQ) is a bisquinoline compound that has garnered attention as an effective antimalarial drug, particularly in combination therapies. Its biological activity, pharmacokinetics, and resistance patterns are crucial for understanding its role in malaria treatment.

This compound operates primarily by inhibiting the heme detoxification process in the malaria parasite Plasmodium falciparum. This mechanism is similar to that of chloroquine, leading to the accumulation of toxic heme within the parasite, which ultimately results in cell death. Its long half-life allows for sustained therapeutic levels, making it suitable for combination therapies with artemisinin derivatives.

In Vitro Activity

This compound has demonstrated potent in vitro activity against various P. falciparum strains. A study evaluating 103 clinical isolates from Cameroon reported a geometric mean 50% inhibitory concentration (IC50) of 38.9 nmol/L, with a range of 7.76 to 78.3 nmol/L. Notably, it exhibited similar efficacy against both chloroquine-sensitive and resistant strains, indicating its potential utility in regions where chloroquine resistance is prevalent .

Table 1: In Vitro IC50 Values of this compound Against Different Strains

| Strain Type | IC50 (nmol/L) |

|---|---|

| Chloroquine-sensitive | 8.3 |

| Chloroquine-resistant | 16 |

| Clinical isolates (Cameroon) | 38.9 |

| Laboratory strains (Brazil) | 62-94 |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its behavior in the body. A study involving murine models indicated that this compound has a biphasic elimination profile with a half-life of approximately 17.8 days in healthy mice and 16.1 days in malaria-infected mice . The area under the curve (AUC) and apparent clearance rates were also measured, providing essential data for dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Half-life (days) | 17.8 | 16.1 |

| AUC (mg·h/L) | 33.5 | 27.3 |

| Apparent Clearance (L/h/kg) | 1.55 | 1.90 |

Clinical Efficacy and Case Studies

This compound is often used in combination with dihydroartemisinin (DHA), enhancing its efficacy against malaria. In clinical settings, this combination has shown improved survival rates and reduced parasitemia compared to monotherapy .

A notable case study involved patients in The Guianas, where this compound resistance was observed in approximately 47% of P. falciparum isolates tested . Resistant strains were correlated with specific genetic mutations (e.g., pfCRT C350R), highlighting the importance of monitoring resistance patterns to maintain treatment efficacy.

Resistance Patterns

Resistance to this compound is emerging as a significant concern, particularly in Southeast Asia. Studies have indicated that certain genetic markers are associated with reduced susceptibility to this compound, necessitating ongoing surveillance and research into alternative treatment strategies .

属性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193825 | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4085-31-8 | |

| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。